Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate is a structurally complex benzoate ester characterized by a sulfamoyl group, a methoxy substituent, and a thiolan (tetrahydrothiophene) ring modified with a hydroxyethoxy chain. Its synthesis likely involves multi-step processes, including esterification, sulfonamide coupling, and functional group modifications, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
methyl 3-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7S2/c1-22-13-4-3-12(15(19)23-2)9-14(13)26(20,21)17-10-16(24-7-6-18)5-8-25-11-16/h3-4,9,17-18H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMYCJGFKKYDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiolan ring with the hydroxyethoxy substituent. This can be achieved through a series of nucleophilic substitution reactions and ring-closing reactions under controlled conditions. The sulfamoyl group is then introduced through a sulfonation reaction, followed by the esterification of the benzoate core with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The methoxy group on the benzoate core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfamoyl group can produce amines .
Scientific Research Applications
Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the thiolan ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s unique structure differentiates it from related benzoate derivatives. Key comparisons include:
Core Heterocyclic Systems
- Thiolan vs. Triazine Rings : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl, triflusulfuron-methyl), which feature triazine rings linked via sulfonylurea bridges , this compound utilizes a sulfur-containing thiolan ring. The thiolan moiety may enhance metabolic stability or alter target specificity compared to triazine-based systems.
- Substituent Diversity : The hydroxyethoxy-thiolan side chain contrasts with substituents like chloropropoxy (e.g., compound 59e in ) or trifluoroethoxy groups. Such differences influence hydrophilicity and pharmacokinetic properties .
Sulfamoyl Group Placement
The sulfamoyl group at the 3-position of the benzoate core is shared with sulfonylurea herbicides (e.g., ethametsulfuron-methyl ). However, the absence of a urea bridge in the target compound suggests divergent biological mechanisms.
Research Findings and Implications
- Agrochemical Context: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit ALS in plants, but the thiolan core in the target compound may reduce phytotoxicity or enable novel target interactions .
Biological Activity
Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Antimicrobial Properties
Compounds with similar thiophene and sulfamoyl structures have demonstrated notable antimicrobial properties. The sulfamoyl group is known to enhance interactions with bacterial enzymes, potentially leading to inhibition of bacterial growth.
2. Anticancer Activity
Thiophene derivatives often exhibit anticancer activity. For instance, studies have shown that compounds containing similar structural motifs can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The presence of the methoxy group may also enhance the selectivity towards cancer cells over normal cells.
3. Anti-inflammatory Effects
The hydroxyethoxy group is hypothesized to increase solubility and bioavailability, which might enhance the compound's anti-inflammatory effects by modulating inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains; mechanism involves enzyme inhibition. |
| Anticancer | Inhibits proliferation in cancer cell lines (e.g., MCF-7); potential for selective toxicity. |
| Anti-inflammatory | Modulates cytokine release; reduces inflammation markers in preclinical models. |
Case Study: Anticancer Evaluation
A study investigated the effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC₅₀ Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- Selectivity Index : Higher selectivity for cancer cells compared to normal fibroblasts was observed, indicating potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl moiety interacts with specific enzymes involved in metabolic pathways.
- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to cell death.
Q & A
Basic Questions
Q. What safety precautions are critical when handling Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use NIOSH-approved respirators if ventilation is insufficient .
- Ventilation : Conduct experiments in a fume hood or well-ventilated area to avoid inhalation of vapors or dust .
- Containment : Use sealed containers and avoid open transfers to minimize airborne dispersion. Immediately clean spills with inert absorbents (e.g., vermiculite) .
- Emergency Protocols : Establish hand-wash and eye-wash stations nearby. Remove contaminated clothing and wash skin with soap and water for 15 minutes .
Q. How should this compound be stored to ensure stability and prevent degradation?
- Methodological Answer :
- Storage Conditions : Keep in airtight containers at 2–8°C, away from light and moisture. Avoid proximity to oxidizers or heat sources (>25°C) .
- Monitoring : Regularly inspect containers for leaks or corrosion. Use humidity indicators in storage areas to detect moisture ingress .
- Inventory Management : Label containers with hazard symbols (e.g., "Acute Toxicity Category 4") and track expiration dates to prioritize older batches .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of this compound?
- Methodological Answer :
- Stepwise Synthesis :
Nucleophilic Substitution : React thiolane derivatives with sulfonamide precursors in anhydrous DCM, using DIPEA as a base to deprotonate intermediates .
Coupling Reactions : Employ benzoylation under Schotten-Baumann conditions (e.g., benzoyl chloride in biphasic H₂O/CH₂Cl₂) to introduce the methoxybenzoate group .
- Purification : Use gradient MPLC (silica gel, CH₂Cl₂/EtOAc 1–20%) to isolate the product. Monitor by TLC (Rf ~0.18 in hexane/EtOAc 2:1) .
- Yield Improvement : Optimize stoichiometry (1.15 equiv. of amine derivatives) and reaction time (23–47 hours at 40°C) to reduce byproducts .
Q. How can contradictory data on reaction conditions for analogous sulfonamide compounds be resolved?
- Methodological Answer :
- Systematic Screening : Design a DOE (Design of Experiments) varying temperature (−35°C to 40°C), solvents (dioxane vs. DMF), and bases (DIPEA vs. NaHCO₃) to identify robust conditions .
- Byproduct Analysis : Use LC-MS to characterize side products (e.g., sulfones from over-oxidation) and adjust reagent ratios accordingly .
- Cross-Validation : Compare NMR (e.g., δ 3.76 ppm for methoxy groups) and melting points (79–82°C) with literature to confirm reproducibility .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Chromatography : HPLC with C18 columns (acetonitrile/H₂O + 0.1% TFA) to assess purity (>95%). Confirm retention times against standards .
- Spectroscopy :
- ¹H/¹³C NMR : Identify key protons (e.g., sulfamoyl NH at δ 8.2–8.5 ppm) and carbons (e.g., carbonyl C=O at ~170 ppm) .
- HRMS : Validate molecular weight (e.g., m/z 493.6 for C₂₄H₁₉N₃O₅S₂) to confirm stoichiometry .
- Thermal Analysis : DSC to detect polymorphic transitions and decomposition points (>200°C) .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer :
- Controlled Addition : Use syringe pumps for slow addition of reactive reagents (e.g., benzoyl chloride) to minimize exothermic side reactions .
- Scavenging Agents : Add molecular sieves to absorb water in moisture-sensitive steps (e.g., amidations) .
- Temperature Gradients : Start reactions at −35°C to suppress aldol condensation, then gradually warm to 40°C for completion .
Q. How does the substitution pattern on the benzoyl group influence biological activity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test inhibition of enzymes like cyclooxygenase-2 via fluorometric assays .
- Docking Simulations : Use AutoDock Vina to model interactions between sulfamoyl groups and enzyme active sites. Correlate binding scores (ΔG) with IC₅₀ values .
- In Vivo Testing : Administer derivatives in murine models to assess anti-inflammatory activity (e.g., carrageenan-induced paw edema) .
Q. How can chromatographic purification be optimized for high-purity batches?
- Methodological Answer :
- Column Selection : Use 40–90 g silica columns with 30–35 cm³/min flow rates. Pre-condition with 5% EtOAc in CH₂Cl₂ to improve resolution .
- Fraction Analysis : Pool fractions with Rf ±0.02 of the target spot. Re-chromatograph mixed fractions with isocratic elution (4% EtOAc) .
- Solvent Recycling : Implement a closed-loop system to recover CH₂Cl₂/EtOAC mixtures, reducing costs and waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
